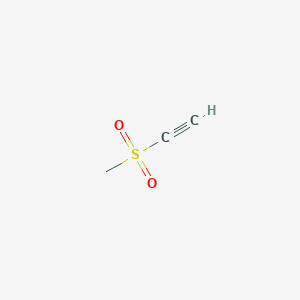

Methanesulfonylethyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanesulfonylethyne, also known as Methylsulfonylmethane (MSM), is an organosulfur compound with the formula (CH3)2SO2 . This colorless solid features the sulfone functional group and is considered relatively chemically inert . It is present in small amounts in many foods and beverages and is marketed as a dietary supplement .

Synthesis Analysis

A green and potentially scalable continuous flow synthesis of MSM has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s worth noting that sulfones, the class of compounds to which this compound belongs, are commonly synthesized by oxidation of sulfides or sulfoxides .Physical And Chemical Properties Analysis

This compound has a molar mass of 94.133 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±8.0 °C at 760 mmHg, and a flash point of 143.3±0.0 °C .Scientific Research Applications

1. Biochemical Reactions and Enzyme Inhibition

Methanesulfonic acid derivatives, such as methanesulfonyl fluoride, play a significant role in biochemical reactions, particularly as inhibitors of acetylcholinesterase. These compounds interact with the enzyme to produce a methanesulfonyl enzyme derivative, influencing the normal catalytic activity of the enzyme. The rate of reaction with these inhibitors varies based on the presence of other compounds like tetramethylammonium ion, showing a complex interplay in biochemical processes (Kitz & Wilson, 1963).

2. Microbial Metabolism and Environmental Impact

Methanesulfonic acid is a stable, strong acid and a key intermediate in the biogeochemical cycling of sulfur. It forms from the oxidation of atmospheric dimethyl sulfide and is utilized by various aerobic bacteria as a sulfur source. This compound plays a significant role in environmental cycles, especially in microbial metabolism, but is not used by anaerobes for sulfur sourcing or as a substrate in fermentation or methanogenesis processes (Kelly & Murrell, 1999).

3. Chemical Synthesis and Industrial Applications

Methanesulfonic anhydride is used in Friedel-Crafts acylation reactions, offering a 'greener' alternative with minimal waste containing no metallic or halogenated components. This application is pivotal in the synthesis of aryl ketones, differentiating it from traditional methodologies and contributing to environmentally friendly chemical processes (Wilkinson, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

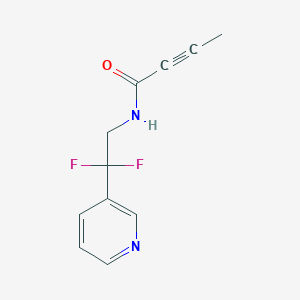

1-methylsulfonylethyne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c1-3-6(2,4)5/h1H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWZWYRYNFFHPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

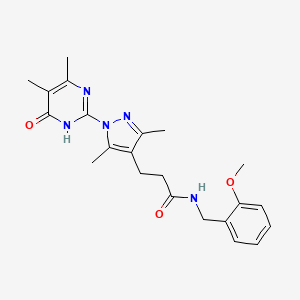

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)

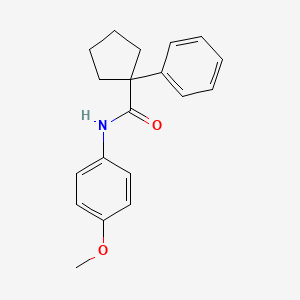

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

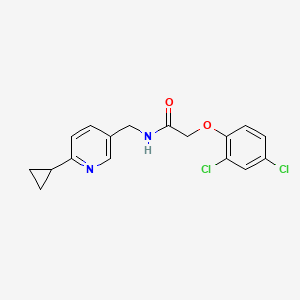

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

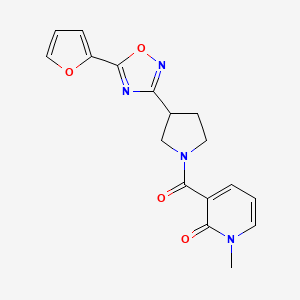

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)